N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines elements of cinnoline, pyrazine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cinnoline, pyrazine, and sulfonamide derivatives, such as:
- 5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene bearing N,N-dimethylaniline
- Various coumarin derivatives
Uniqueness
N,N-dimethyl-4-{2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}tetrahydro-1(2H)-pyrazinesulfonamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25N5O4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H25N5O4S/c1-18(2)26(24,25)20-9-7-19(8-10-20)16(23)12-21-15(22)11-13-5-3-4-6-14(13)17-21/h11H,3-10,12H2,1-2H3 |
InChI Key |
SVIAIHTWPWPGLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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